molecular formula C4H8N2O4 B12291197 2,4-Diamino-3-hydroxy-4-oxobutanoic acid CAS No. 89196-21-4

2,4-Diamino-3-hydroxy-4-oxobutanoic acid

Cat. No.: B12291197
CAS No.: 89196-21-4
M. Wt: 148.12 g/mol
InChI Key: VQTLPSCRBFYDNX-UHFFFAOYSA-N
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Description

2,4-Diamino-3-hydroxy-4-oxobutanoic acid is an organic compound with the molecular formula C4H8N2O3 It is a derivative of butanoic acid and contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of asparagine with specific reagents under controlled conditions. For instance, the compound can be synthesized by reacting asparagine with hydroxylamine in the presence of a suitable catalyst . The reaction typically requires a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-3-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or alkylated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-3-hydroxy-4-oxobutanoic acid is unique due to its combination of amino and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,4-diamino-3-hydroxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLPSCRBFYDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864708
Record name 3-Hydroxyasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89196-21-4
Record name 3-Hydroxyasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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